Quetiapine N-Oxide
Description
Evolution of Atypical Antipsychotic Metabolite Research
The field of psychopharmacology has seen a significant evolution in the research and development of antipsychotic medications. The introduction of first-generation, or "typical," antipsychotics in the 1950s was a landmark in treating psychosis, primarily by antagonizing dopamine (B1211576) D2 receptors. However, their use was often limited by significant extrapyramidal side effects. This led to the development of second-generation, or "atypical," antipsychotics (SGAs) starting in the 1970s, which generally exhibit a broader receptor binding profile, including activity at serotonin (B10506) receptors, and a lower risk of certain motor side effects. wikipedia.orgmdpi.com
Significance of Metabolite Profiling in Pharmacological Studies
Metabolite profiling, the systematic identification and quantification of drug metabolites, is a cornerstone of modern pharmacological research and drug development. Its significance lies in several key areas. Firstly, it helps to elucidate the complete pharmacokinetic profile of a drug, detailing how it is absorbed, distributed, metabolized, and excreted. mdpi.com Understanding these pathways is essential for predicting drug-drug interactions, as many atypical antipsychotics are metabolized by the cytochrome P450 (CYP) enzyme system. mdpi.comnih.gov
Secondly, metabolite profiling is crucial for identifying pharmacologically active metabolites. As seen with norquetiapine (B1247305), a metabolite can have a different mechanism of action from the parent compound, which can explain a broader range of therapeutic effects. researchgate.netfrontiersin.org Conversely, metabolites can also be associated with toxicity. Therefore, comprehensive profiling is vital for a thorough safety assessment.
Finally, metabolite and degradation product profiling is a critical component of drug stability and quality control. Chemical degradation of an active pharmaceutical ingredient can result in a loss of potency and the formation of potentially harmful impurities. nih.gov Regulatory bodies require the identification and characterization of any impurity present above a specified threshold. longdom.org This makes the study of compounds like Quetiapine (B1663577) N-Oxide, often formed through oxidation, essential for ensuring the purity, stability, and safety of the final pharmaceutical product. nih.govlongdom.org
Research Rationale for Quetiapine N-Oxide Investigation
The primary rationale for the investigation of this compound stems from its identification as a principal oxidation and degradation product of quetiapine. nih.govnih.govresearchgate.net Quetiapine's chemical structure is susceptible to degradation under various stress conditions, particularly oxidation. nih.govplos.org During stability studies, which are a mandatory part of drug development and manufacturing, this compound has been consistently detected as an impurity. longdom.orgresearchgate.net
According to stringent international regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), any impurity exceeding a 0.1% threshold must be identified, characterized, and quantified. longdom.org This regulatory requirement is the main driver for research into this compound. The investigation is not typically initiated to explore potential therapeutic benefits but rather to:
Develop and validate stability-indicating analytical methods that can reliably separate and quantify quetiapine from its impurities, including the N-oxide and S-oxide forms. akjournals.com
Isolate and elucidate the precise chemical structure of the N-oxide metabolite, which has been confirmed through various spectroscopic techniques. researchgate.netrasayanjournal.co.in
Understand the degradation pathways of quetiapine to establish appropriate storage conditions and shelf-life for the drug product. nih.govhakon-art.com
Therefore, research on this compound is fundamentally a matter of pharmaceutical quality, safety, and regulatory compliance.
Hypotheses and Research Questions Pertaining to this compound
The research surrounding this compound is guided by analytical and chemical hypotheses rather than pharmacological ones. The central hypothesis is that This compound is a specific and quantifiable marker of the oxidative degradation of quetiapine. This leads to several key research questions that have been addressed in the scientific literature:
Formation and Identification: Under what specific stress conditions (e.g., oxidative, hydrolytic, photolytic) does this compound form, and can its structure be unequivocally confirmed? nih.govresearchgate.netacs.org
Analytical Separation: Can robust and reliable chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), be developed to effectively separate this compound from the parent quetiapine molecule and other related impurities like Quetiapine S-Oxide? longdom.orgakjournals.comnih.gov
Quantification: What are the limits of detection and quantification for this compound in bulk drug substance and finished pharmaceutical products? nih.gov
Pharmacokinetic Relevance: While considered a minor metabolite, does this compound appear in vivo, and if so, at what concentrations relative to the parent drug and other major metabolites?
Biological Activity: Although generally presumed to be inactive, is there any potential for N-oxide metabolites to possess biological activity or to revert to the parent drug in vivo, a phenomenon observed with N-oxides of other drugs? hyphadiscovery.comnih.govresearchgate.net This question remains largely exploratory in the context of this compound, with the bulk of research focused on its role as an impurity.
The investigation into these questions is crucial for establishing the stability profile of quetiapine and for the routine quality control of its pharmaceutical formulations.
Research Findings
Physicochemical Properties of this compound
This compound is characterized as a metabolite and an oxidation impurity of Quetiapine. scbt.comlgcstandards.com Its specific physicochemical properties have been determined through various analytical techniques.
| Property | Data | Source |
| IUPAC Name | 2-[2-(4-benzo[b] nih.govresearchgate.netbenzothiazepin-6-yl-1-oxidopiperazin-1-ium-1-yl)ethoxy]ethanol | nih.gov |
| Molecular Formula | C₂₁H₂₅N₃O₃S | scbt.comfda.gov |
| Molecular Weight | 399.51 g/mol | scbt.comfda.gov |
| Monoisotopic Mass | 399.16166284 Da | nih.gov |
| Appearance | White to Pale Orange Solid | |
| Canonical SMILES | C1CN+(CCOCCO)[O-] | nih.gov |
| InChIKey | VVBXDYFGQNNTDS-UHFFFAOYSA-N | nih.gov |
Quetiapine Metabolic Pathways
Quetiapine undergoes extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) system, with less than 5% of the drug excreted unchanged. mdpi.com CYP3A4 is the major enzyme responsible for its biotransformation. mdpi.comnih.govnih.gov Oxidation and sulfoxidation are key metabolic routes. drugbank.com this compound is an oxidation product, though the primary active and inactive metabolites are formed through other pathways.
| Metabolite | Formation Pathway / Enzyme | Role / Activity |
| Norquetiapine (N-desalkylquetiapine) | CYP3A4 | Major active metabolite, contributes to antidepressant effects. frontiersin.orgresearchgate.net |
| Quetiapine Sulfoxide (B87167) | CYP3A4 | Inactive metabolite. drugbank.comnih.gov |
| 7-hydroxyquetiapine | CYP2D6 | Active metabolite. mdpi.com |
| 7-hydroxy-N-desalkylquetiapine | CYP2D6 (metabolism of norquetiapine) | Active metabolite. drugbank.comnih.gov |
| This compound | Oxidation | Identified as a degradation product/impurity. longdom.orgnih.gov |
Analytical Methodologies
The detection and quantification of this compound, particularly in the context of stability testing, has necessitated the development of various sophisticated analytical methods. These methods must be "stability-indicating," meaning they can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.
| Analytical Technique | Purpose | Key Findings |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of quetiapine from its impurities, including N-oxide. | Successfully used with C8 or C18 columns and various mobile phases to achieve separation from other impurities like S-oxide and des-ethanol quetiapine. akjournals.comhakon-art.com |
| Ultra-Performance Liquid Chromatography (UPLC) | High-throughput analysis with improved resolution and speed for impurity profiling. | A validated UPLC method separates quetiapine from five key impurities/degradation products, including N-oxide, within a 5-minute run time. nih.gov |
| Thin-Layer Chromatography (TLC) - Densitometry | Separation and determination of quetiapine in the presence of N-oxide and other related compounds. | A densitometric TLC method has been developed using a mobile phase of toluene:1,4-dioxane:dimethylamine (B145610) for effective separation. longdom.org |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Structural elucidation and identification of degradation products. | Essential for confirming the mass and fragmentation patterns of this compound and other products formed under stress conditions. nih.govresearchgate.netresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(4-benzo[b][1,4]benzothiazepin-6-yl-1-oxidopiperazin-1-ium-1-yl)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c25-14-16-27-15-13-24(26)11-9-23(10-12-24)21-17-5-1-3-7-19(17)28-20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBXDYFGQNNTDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](CCN1C2=NC3=CC=CC=C3SC4=CC=CC=C42)(CCOCCO)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652674 | |
| Record name | 2-{2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)-1-oxo-1lambda~5~-piperazin-1-yl]ethoxy}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-40-0 | |
| Record name | Quetiapine N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quetiapine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1076199400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)-1-oxo-1lambda~5~-piperazin-1-yl]ethoxy}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1076199-40-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUETIAPINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQR2X5D273 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation and Metabolic Pathways of Quetiapine N Oxide
Enzymatic Mechanisms of N-Oxidation
The primary enzymatic routes for the N-oxidation of quetiapine (B1663577) involve specific enzyme systems, predominantly the cytochrome P450 (CYP) superfamily and potentially flavin-containing monooxygenases (FMOs).
Role of Cytochrome P450 Isoenzymes
Cytochrome P450 enzymes are a superfamily of heme-containing enzymes that play a critical role in the metabolism of a vast array of xenobiotics, including pharmaceuticals. For quetiapine, several CYP isoenzymes have been implicated in its metabolic transformation, with a particular emphasis on CYP3A4.
Contribution of Flavin-Containing Monooxygenases (FMOs)
Flavin-containing monooxygenases (FMOs) are another class of enzymes involved in xenobiotic metabolism, catalyzing the oxygenation of nucleophilic heteroatoms like nitrogen and sulfur. FMO3, in particular, is known to be involved in the N-oxidation of various drugs and xenobiotics core.ac.ukfrontiersin.orgtaylorandfrancis.com. While the primary focus for quetiapine metabolism has been on CYPs, FMOs, especially FMO3, are capable of catalyzing N-oxidation reactions. Research on clozapine (B1669256), a structurally related antipsychotic, indicates that FMO3 can catalyze its N-oxidation taylorandfrancis.com. Although direct evidence for FMOs' significant role in Quetiapine N-Oxide formation is less prominent in the literature compared to CYPs, their general capacity for N-oxidation suggests a potential, albeit likely minor, contribution core.ac.ukfrontiersin.orgtaylorandfrancis.comnih.govnih.gov.
Comparison with Other N-Oxide Metabolites of Psychotropics
The formation of N-oxide metabolites is a common metabolic pathway for various psychotropic drugs. For instance, olanzapine, another atypical antipsychotic, undergoes N-oxidation mediated by flavin-containing monooxygenase 3 (FMO3) ijpsjournal.com. Clozapine also forms a clozapine N-oxide metabolite, with CYP3A4 playing a significant role in its formation and potentially in its subsequent reduction back to clozapine, a process linked to reactive species production nih.govresearchgate.net. This compound represents a specific N-oxide metabolite within this class of drugs, and its formation pathway, primarily attributed to CYP enzymes, aligns with the general understanding of psychotropic drug metabolism nih.govijpsjournal.compsu.ac.thnih.govsantaclaracounty.govnih.gov. The relative contribution and significance of N-oxide metabolites can vary significantly between different psychotropic agents, influenced by their specific chemical structures and the predominant metabolic enzymes involved.
Non-Enzymatic Pathways and Degradation Products of this compound
While enzymatic pathways are the primary drivers of this compound formation, non-enzymatic processes and degradation can also occur, particularly under specific environmental conditions. Quetiapine itself is known to be labile under oxidative and acidic conditions, leading to the formation of degradation products, including N-oxides and S-oxides nih.govresearchgate.netsci-hub.se.
For example, forced degradation studies have shown that quetiapine can degrade upon exposure to oxidative hydrolysis (e.g., 30% H₂O₂) at elevated temperatures, resulting in the formation of N-Oxide and S-Oxide species nih.gov. These findings suggest that this compound can also be formed through chemical oxidation pathways, independent of enzymatic activity, especially in the presence of oxidizing agents. The N-oxide group itself is susceptible to further chemical transformations, such as O-dealkylation, and can decompose under strongly acidic conditions . While the primary focus remains on metabolic formation, understanding these degradation pathways is important for stability assessments and analytical method development.
Factors Influencing this compound Formation
The formation and subsequent levels of this compound can be influenced by various factors, including genetic variations in metabolic enzymes and transporters, as well as external factors such as drug-drug interactions that induce or inhibit these enzymes.
Genetic Polymorphisms and Metabolic Variability
Genetic polymorphisms in key metabolizing enzymes and transporters can lead to significant inter-individual variability in drug pharmacokinetics, impacting the formation and clearance of metabolites like this compound.
CYP3A5 Polymorphisms: The CYP3A53 polymorphism (rs776746) has been shown to significantly influence quetiapine plasma levels and pharmacokinetics nih.gov. Individuals with the CYP3A53/3 genotype, who are typically poor metabolizers via CYP3A5, exhibit higher peak plasma concentrations (Cmax) and larger area under the curve (AUC) values for quetiapine compared to those with CYP3A51/1 or CYP3A51/*3 genotypes nih.gov. This suggests that CYP3A5 plays a role in quetiapine clearance, and variations in its activity can alter quetiapine exposure.
| CYP3A5 Genotype | Mean Quetiapine Cmax (ng/ml) | Mean Quetiapine AUC(inf) (ng h/ml) |
| CYP3A51/1 | 208.39 | 627.3 |
| CYP3A51/3 | 243.46 | 712.77 |
| CYP3A53/3 | 332.94 | 1045.29 |
(Data from nih.gov)
CYP3A4 Polymorphisms: Polymorphisms in CYP3A4, such as CYP3A422 and CYP3A420, have also been associated with altered quetiapine exposure. Patients carrying two copies of the CYP3A4*22 allele or one copy of *22 in combination with *1 may experience increased quetiapine exposure compared to those with two copies of the *1 allele pharmgkb.org. Given CYP3A4's primary role in quetiapine metabolism, these genetic variations can affect the rate of metabolite formation.
COMT Polymorphisms: The catechol-O-methyltransferase (COMT) enzyme is involved in the metabolism of catecholamines and certain drugs. The COMT rs13306278 T allele has been linked to increased quetiapine exposure mdpi.com. COMT can metabolize catechol-like structures, and quetiapine derivatives with such structures have been identified, suggesting COMT's potential role in quetiapine's metabolic network mdpi.com.
ABCG2 Polymorphisms: The ABCG2 rs2231142 T allele has been associated with quetiapine accumulation, indicating a potential role for this transporter in quetiapine disposition mdpi.com.
Induction and Inhibition of Metabolizing Enzymes
The activity of metabolizing enzymes, particularly CYP3A4, can be modulated by co-administered drugs or environmental factors, leading to significant changes in quetiapine pharmacokinetics and, consequently, its metabolite profiles.
CYP3A4 Inhibition: Strong inhibitors of CYP3A4 can substantially increase quetiapine plasma concentrations by reducing its metabolic clearance. For instance, ketoconazole, a potent CYP3A4 inhibitor, increased quetiapine's maximum plasma concentration (Cmax) by 3.35-fold and decreased its clearance by 84% in clinical studies nih.govnih.gov. This reduction in metabolism would likely lead to altered levels of its metabolites, including this compound.
CYP3A4 Induction: Conversely, CYP3A4 inducers can accelerate quetiapine metabolism, leading to lower plasma concentrations and potentially reduced formation of certain metabolites. Carbamazepine, a known CYP3A4 inducer, decreased quetiapine Cmax by 80% and increased its clearance by 7.5-fold in clinical trials nih.govnih.gov. This indicates that co-administration with CYP3A4 inducers can significantly alter the metabolic fate of quetiapine.
| Modulator | Effect on Quetiapine Cmax | Effect on Quetiapine Clearance (Cl/F) |
| Ketoconazole (Inhibitor) | Increased 3.35-fold | Decreased by 84% |
| Carbamazepine (Inducer) | Decreased by 80% | Increased 7.5-fold |
Other CYP Enzymes: While CYP3A4 is the primary enzyme, CYP2D6 also plays a role. CYP2D6 inhibitors have been shown to decrease quetiapine metabolite formation in vitro nih.govnih.gov. Therefore, agents that affect CYP2D6 activity could also indirectly influence the levels of this compound.
Compound List:
Quetiapine
this compound
CYP3A4
CYP3A5
CYP2D6
COMT
ABCG2
ABCB1
Ketoconazole
Carbamazepine
N-desalkylquetiapine
O-desalkylquetiapine
Quetiapine sulfoxide (B87167)
7-hydroxyquetiapine
7-hydroxy-N-desalkylquetiapine
Ritonavir
SR-9186
Quinidine
Pharmacokinetic Profile and Disposition of Quetiapine N Oxide
Absorption Characteristics of Quetiapine (B1663577) N-Oxide
As Quetiapine N-Oxide is a metabolite, it is not administered directly and therefore does not undergo absorption in the conventional pharmacokinetic sense. Instead, it is formed in vivo following the administration and subsequent metabolism of its parent drug, quetiapine.
Quetiapine itself is rapidly and well-absorbed after oral administration. fda.gov Following absorption, it undergoes extensive hepatic metabolism, leading to the formation of various metabolites, including this compound. fda.govclinpgx.org Therefore, the appearance of this compound in the systemic circulation is dependent on the rate and extent of the metabolic conversion from quetiapine.
Excretion Pathways of this compound
The specific excretion pathways for this compound have not been individually quantified. The elimination of quetiapine is known to occur almost entirely through hepatic metabolism, with less than 1% of the parent drug excreted unchanged in the urine. fda.govnih.gov Consequently, its metabolites are the primary compounds eliminated from the body. Mass balance studies using radiolabeled quetiapine show that approximately 73% of the administered radioactivity is recovered in the urine and about 20-21% is recovered in the feces. fda.govscispace.com This indicates that both renal and fecal routes are significant for the excretion of quetiapine metabolites as a whole.
The extent to which this compound is excreted into the bile and subsequently eliminated in the feces is unknown. Studies on the parent drug have noted its accumulation in bile, suggesting that biliary excretion is a relevant pathway for quetiapine and/or its metabolites. scispace.comscispace.com However, the specific contribution of this compound to the radioactivity found in feces in human mass balance studies has not been detailed.
Table 2: General Excretion Profile of Quetiapine and its Metabolites
| Excretion Route | Percentage of Total Radioactivity Recovered (from parent drug) | Specific Data for this compound |
|---|---|---|
| Renal (Urine) | ~73% | Not Determined |
| Fecal | ~21% | Not Determined |
Pharmacological Activity and Receptor Interactions of Quetiapine N Oxide
In Vitro Receptor Binding Profiles
In vitro studies, particularly those examining related impurities like "Quetiapine Impurity-N," suggest that Quetiapine (B1663577) N-Oxide may interact with several key neurotransmitter receptor systems. These interactions are believed to occur with lower affinity compared to quetiapine itself .
Quetiapine is known to interact with dopamine (B1211576) receptors, particularly exhibiting antagonism at D1 and D2 receptors nih.govfda.govresearchreview.com.aunih.govncats.iogoogle.comgoogle.commdpi.com. Studies on Quetiapine Impurity-N indicate that it may also interact with dopamine receptors, potentially influencing dopaminergic signaling pathways . While specific affinities for Quetiapine N-Oxide are not detailed, its structural similarity to quetiapine suggests a possible, albeit likely weaker, affinity for dopaminergic sites.
The serotonergic system is a significant target for quetiapine, with notable affinity for serotonin (B10506) 5-HT2A and 5-HT1A receptors nih.govfda.govresearchreview.com.aunih.govncats.iogoogle.comgoogle.commdpi.compharmgkb.orgresearchgate.net. Research suggests that Quetiapine Impurity-N retains some affinity for these serotonin receptors, potentially affecting mood regulation and psychotic symptoms . This implies that this compound might also exhibit some level of interaction with various serotonin receptor subtypes.
Quetiapine exhibits a high affinity for histamine (B1213489) H1 receptors, which is thought to contribute to its sedative effects nih.govfda.govresearchreview.com.auncats.iogoogle.comgoogle.commdpi.compharmgkb.org. Additionally, quetiapine has minimal affinity for muscarinic receptors, whereas its metabolite norquetiapine (B1247305) shows moderate to high affinity for several muscarinic receptor subtypes ncats.iohres.ca. Information regarding this compound's interaction with histaminergic and muscarinic receptors is limited, but based on its relation to quetiapine and the findings for Impurity-N, interactions with histamine receptors are plausible .
In Vivo Pharmacodynamic Studies
Direct in vivo pharmacodynamic studies specifically on this compound are scarce. However, its potential role as a metabolite or impurity suggests it might influence neurotransmitter systems in a living organism, though likely to a lesser extent than quetiapine or norquetiapine.
Given its potential interactions with dopaminergic, serotonergic, and adrenergic systems observed in vitro, this compound could theoretically modulate these neurotransmitter systems. However, without dedicated in vivo studies, the precise extent and nature of this modulation remain speculative. The primary active metabolite, norquetiapine, is known to significantly inhibit the norepinephrine (B1679862) transporter (NET) and act as a partial 5-HT1A receptor agonist, contributing to antidepressant effects nih.govresearchgate.netfrontiersin.org. Whether this compound shares any of these specific modulatory actions is not established.
Compound Names
this compound
Quetiapine
Norquetiapine
Quetiapine Impurity-N
Behavioral Correlates in Preclinical Models
Information regarding the specific behavioral correlates of this compound in preclinical models is not widely available in the reviewed literature. Research into the precise pharmacological properties and biological activities of this compound is ongoing, suggesting that detailed findings on its in vivo effects, such as its impact on animal behavior in various experimental paradigms, have yet to be comprehensively published or are not readily accessible. While quetiapine itself has demonstrated antipsychotic activity in preclinical tests, such as conditioned avoidance, and has been studied for its effects on sensorimotor gating and neuroinflammation mdpi.comfrontiersin.org, direct investigations into this compound's role in these or other behavioral outcomes are limited. Consequently, no specific data tables or detailed research findings can be presented for this subsection concerning this compound.
Comparative Pharmacodynamics with Parent Quetiapine and Other Metabolites
However, direct comparative pharmacodynamic studies specifically detailing this compound's receptor binding affinities or functional activities relative to parent quetiapine and other metabolites are scarce in the available literature. Source cymitquimica.com indicates that this compound "may also exhibit varying degrees of biological activity compared to its parent compound," and that research into its specific interactions with neurotransmitter receptors is ongoing. Without specific experimental data from comparative studies, it is not possible to present detailed research findings or construct comparative data tables for this compound in this context. The focus of much research has been on quetiapine and its more pharmacologically active metabolite, norquetiapine nih.gov.
Toxicological Considerations of Quetiapine N Oxide
In Vitro Cytotoxicity and Genotoxicity Assessments
Direct in vitro cytotoxicity and genotoxicity assessments specifically for Quetiapine (B1663577) N-Oxide are scarce in the scientific literature. Some studies have investigated the phototransformation products of quetiapine, which may include N-oxide derivatives, in bacterial tests. One study indicated that while quetiapine itself showed cytotoxic effects in a luminescent bacteria test, its phototransformation products exhibited similar cytotoxic effects, though the umu-test did not reveal genotoxicity for these products researchgate.net. Furthermore, research on related quinoxaline (B1680401) N-oxides (QdNOs) has suggested that parent drugs might exhibit greater genotoxicity than their N-oxide metabolites, although this finding is not directly applicable to Quetiapine N-Oxide slideshare.net. This compound is primarily identified as an impurity, and its role in cellular toxicity or genotoxicity requires further dedicated investigation.
Interaction with Cellular Processes and Pathways
The precise interactions of this compound with cellular processes and pathways are not well-defined. Research is ongoing to understand the broader pharmacological landscape of quetiapine metabolites, including this compound, and their potential impact on cellular functions cymitquimica.com. The N-oxide functional group can influence its pharmacological properties and metabolic pathways, but specific toxicological mechanisms at the cellular level remain largely uncharacterized.
Data Tables
Table 1: General Hazard Classification of this compound
| Hazard Classification | Category | Hazard Statement | Reference |
| Acute Toxicity, Oral | Category 4 | H302 | guidechem.comchemblink.com |
| Hazardous to the Aquatic Environment, Long-term (Chronic) | Category 3 | H412 | echemi.com |
Note: The above table summarizes the generally available GHS classifications for this compound. Specific toxicological endpoints like cytotoxicity, genotoxicity, organ-specific toxicity, or immune-mediated effects require further dedicated research.
Compound List
this compound
Analytical Methodologies for Quetiapine N Oxide Quantification and Characterization
Chromatographic Techniques
Chromatography is a fundamental technique for separating Quetiapine (B1663577) N-Oxide from its parent compound and other related substances. Various chromatographic methods have been developed and validated to ensure the purity and stability of Quetiapine formulations.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination of Quetiapine N-Oxide. semanticscholar.orglongdom.org Reversed-phase HPLC (RP-HPLC) methods are particularly common, employing a non-polar stationary phase (like C18) and a polar mobile phase. semanticscholar.orglongdom.org
Several studies have detailed the development of stability-indicating HPLC methods capable of separating Quetiapine from its degradation products, including this compound. researchgate.nettandfonline.comtandfonline.com For instance, one method successfully separated Quetiapine, this compound, and Quetiapine Lactam using a Zorbax SB-Phenyl column with a mobile phase of acetonitrile (B52724) and 0.02 M phosphate (B84403) buffer (pH 5.5) and UV detection at 254 nm. researchgate.nettandfonline.com Another HPLC method utilized a C18 column with a mobile phase consisting of methanol (B129727), acetonitrile, and phosphate buffer (pH 5.3) in a ratio of 19:40:41 (v/v/v) with UV detection at 220 nm. semanticscholar.orglongdom.org The flow rate for this method was 1 mL/min. semanticscholar.orglongdom.org
The selection of the mobile phase and its pH is critical for achieving optimal separation. A study demonstrated the separation of five impurities, including this compound, using a gradient elution with a mobile phase consisting of a phosphate buffer and acetonitrile. akjournals.comakjournals.com The chromatographic conditions are often optimized to resolve critical pairs of compounds, such as this compound and Quetiapine Sulfoxide (B87167). akjournals.comakjournals.com
Table 1: Examples of HPLC Methods for this compound Analysis
| Stationary Phase | Mobile Phase | Detection | Application | Reference |
| Zorbax SB-Phenyl (250 mm x 4.6 mm, 5 µm) | Acetonitrile and 0.02 M phosphate buffer (50:50, v/v), pH 5.5 | UV at 254 nm | Determination of Quetiapine in the presence of this compound and Quetiapine Lactam. researchgate.nettandfonline.com | researchgate.nettandfonline.com |
| C18 | Methanol, acetonitrile, and phosphate buffer (19:40:41, v/v/v), pH 5.3 | UV at 220 nm | Determination of Quetiapine Fumarate (B1241708) in the presence of this compound, des-ethanol quetiapine, and quetiapine lactam. semanticscholar.orglongdom.org | semanticscholar.orglongdom.org |
| Waters Symmetry C8 (250 x 4.6 mm, 5 µm) | Gradient of 0.05 M KH2PO4 (pH 6.5) and acetonitrile (solvent A) and water and acetonitrile (15:85, v/v) (solvent B) | Not Specified | Separation of five impurities including this compound. akjournals.com | akjournals.com |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity, primarily due to the use of columns with smaller particle sizes (typically sub-2 µm). researchgate.netalbertscience.com UPLC methods have been developed for the stability-indicating analysis of Quetiapine, allowing for the separation of the parent drug from its impurities and degradation products, including this compound, in a much shorter run time. researchgate.netsci-hub.se
One validated stability-indicating RP-UPLC method uses an Agilent Eclipse Plus C18 column (50 mm x 2.1 mm, 1.8 µm) with a gradient elution. researchgate.net The mobile phase consists of 0.1% aqueous triethylamine (B128534) (pH 7.2) as solvent A and a mixture of acetonitrile and methanol (80:20 v/v) as solvent B, with UV detection at 252 nm. researchgate.net This method successfully separates Quetiapine from five of its impurities within a 5-minute run time. researchgate.net The rapid analysis time makes UPLC a highly efficient technique for quality control in pharmaceutical manufacturing. albertscience.com
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is another valuable technique for the analysis of Quetiapine and its related compounds, including this compound. semanticscholar.orglongdom.orgresearchgate.net Densitometric TLC methods allow for the quantitative determination of these compounds.
One such method involves separation on silica (B1680970) gel 60F(254) plates as the stationary phase. semanticscholar.orglongdom.org A mobile phase of toluene, 1,4-dioxane, and dimethylamine (B145610) in a 5:8:2 (v/v/v) ratio has been shown to effectively separate Quetiapine Fumarate from this compound, des-ethanol quetiapine, and quetiapine lactam. semanticscholar.orglongdom.orgchemmethod.com Another study used a mobile phase of ethyl acetate, toluene, and methanol (7:2:2 v/v/v) for separation on silica gel 60 F254 plates, with densitometric detection at 292 nm. chemmethod.com The progress of oxidation reactions to form this compound can also be monitored using TLC with a chloroform:methanol (9:1) mobile phase. rasayanjournal.co.in For identification purposes, TLC plates can be examined under UV light (main wavelength: 254 nm). pmda.go.jp
Mass Spectrometry (MS) Applications
Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the identification and structural elucidation of compounds. When coupled with liquid chromatography, it becomes an indispensable tool for the analysis of this compound.
LC-MS and LC-MS/MS Method Development
The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the quantification and identification of this compound in various matrices. chemmethod.comnih.govptfarm.pl These techniques are particularly useful for impurity profiling and degradation studies. ptfarm.plresearchgate.net
LC-MS/MS methods often utilize a triple-quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode for quantification. chemmethod.comnih.gov For instance, a sensitive and selective LC-MS/MS method was developed for the determination of Quetiapine, monitoring the m/z 384.1 ion transition. chemmethod.com Another study describes a robust LC-MS/MS method for the simultaneous quantification of Quetiapine and its active metabolite, norquetiapine (B1247305), in human plasma. nih.gov This method employed a Sunfire C18 column and an isocratic mobile phase, with detection in the positive ion mode. nih.gov
The development of LC-MS/MS methods involves the careful optimization of chromatographic separation and mass spectrometric detection parameters to ensure accuracy and precision. nih.govptfarm.pl These methods have been successfully applied in clinical pharmacokinetic studies. nih.gov
High-Resolution Mass Spectrometry for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with techniques like time-of-flight (ToF) mass analysis, is instrumental in the structural elucidation of unknown impurities and degradation products, including this compound. waters.comwaters.comlcms.cz HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. waters.comwaters.com
The use of a Quadrupole Time-of-Flight (Q-ToF) mass spectrometer allows for the acquisition of accurate mass MS and MS/MS data. waters.com This information is critical for differentiating between isobaric compounds and confirming proposed structures. For example, in the analysis of a Quetiapine degradant, HRMS data with sub-5-ppm mass accuracy was obtained, which significantly narrowed down the possible elemental compositions. waters.comwaters.com The fragmentation patterns obtained from MS/MS spectra are then compared with the fragmentation of the parent drug to identify structural modifications, such as the N-oxidation of a nitrogen atom. ptfarm.pl Software tools can be used to automatically identify product ion fragments, further aiding in the elucidation process. waters.com
Molecular Networking Approaches for Metabolite Discovery
Molecular networking (MN) has emerged as a powerful bioinformatics tool for the untargeted discovery and visualization of drug metabolites. hanyang.ac.kr This approach leverages the structural similarity between a parent drug and its metabolites, which results in comparable fragmentation patterns during tandem mass spectrometry (MS/MS). By organizing large LC-HRMS/MS datasets into networks of related molecules, MN facilitates the rapid identification of known and putative metabolites. hanyang.ac.krnih.gov
In the context of quetiapine, researchers have successfully applied molecular networking to explore its metabolism. hanyang.ac.krnih.gov In one study, quetiapine was incubated with metabolically competent HepaRG human liver cells over various time points. nih.govresearchgate.net The culture supernatants were analyzed by LC-HRMS/MS, and the data was processed using an MN approach. This allowed for a clear visualization of the kinetics of quetiapine metabolism and helped to identify the major metabolic pathways involved. nih.govresearchgate.net The network prominently featured nodes corresponding to quetiapine and its known metabolites, including sulfoxidation, hydroxylation, and N-oxidation products, connected by edges representing the precise mass shifts of the biotransformations. researchgate.net
This innovative approach not only confirmed known metabolic pathways but also led to the detection of two previously unknown putative metabolites of quetiapine. nih.govresearchgate.net The findings from the in vitro cell model were subsequently confirmed by analyzing a blood sample from a patient undergoing quetiapine treatment, demonstrating the real-world applicability of this discovery method. nih.gov
Table 1: Findings from Molecular Networking Study of Quetiapine Metabolism
| Parameter | Description | Finding | Citation |
|---|---|---|---|
| Methodology | Untargeted screening using LC-HRMS/MS coupled with molecular networking. | The first report using this combined approach to explore in vitro drug metabolism. | nih.govresearchgate.net |
| Model System | Metabolically competent human liver cells (differentiated HepaRG). | Effective for studying metabolism kinetics and pathways. | nih.govresearchgate.netresearchgate.net |
| Incubation Times | 0, 3, 8, and 24 hours. | Allowed for visualization of the kinetic progression of metabolite formation. | nih.govresearchgate.net |
| Metabolite Identification | Based on MS/MS fragmentation patterns and mass shifts relative to the parent drug. | Confirmed major metabolites and detected two unknown putative metabolites. | nih.govresearchgate.net |
| ***In Vivo* Confirmation** | Analysis of a blood sample from a patient treated with quetiapine. | In vitro findings were consistent with human metabolism. | nih.gov |
Electrochemical Methods for Oxidation Mechanism Studies
Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are instrumental in studying the oxidation mechanisms of electroactive compounds like quetiapine. nih.govsci-hub.se The formation of this compound is an oxidative process, and understanding the electrochemical behavior of the parent molecule provides insight into its reactivity and degradation pathways. sci-hub.seiaea.org
Studies utilizing a glassy carbon electrode (GCE) have investigated the electrochemical oxidation of quetiapine. nih.govsci-hub.sersc.org The process is consistently characterized as irreversible, indicating that the oxidized species does not readily reduce back to the original form. nih.govrsc.orgresearchgate.net The oxidation is diffusion-controlled and involves a proton-coupled electron transfer. sci-hub.sersc.org
Research has ascribed the oxidation to the piperazine (B1678402) moiety within the quetiapine structure, which is the site of N-oxide formation. sci-hub.seiaea.org The mechanism involves a sequential oxidation, first forming an ammonium (B1175870) radical and subsequently an imine. sci-hub.seiaea.org The influence of variables such as pH and scan rate on the oxidation peak provides further details about the reaction kinetics. nih.govsci-hub.se To improve analytical performance, various modifications to the working electrode, such as using multi-walled carbon nanotubes or carbon black nanoparticles, have been explored to enhance the sensitivity of quetiapine detection. rsc.orgresearchgate.net
Table 2: Summary of Electrochemical Studies on Quetiapine Oxidation
| Method | Electrode | Key Findings | Citation |
|---|---|---|---|
| Cyclic Voltammetry (CV) / Differential Pulse Voltammetry (DPV) | Glassy Carbon Electrode (GCE) | Described a well-defined, irreversible oxidation peak. The process is diffusion-controlled. | nih.govrsc.org |
| Cyclic Voltammetry (CV) | Glassy Carbon Electrode (GCE) | Systematically studied oxidation mechanisms in phosphate buffer; ascribed oxidation to the piperazine moiety. | sci-hub.seiaea.org |
| Differential Pulse Stripping Voltammetry (DPSV) / Square-Wave Stripping Voltammetry (SWSV) | Multi-walled Carbon Nanotube Modified GCE | Found the oxidation process to be irreversible and adsorption-controlled; achieved very low detection limits (e.g., 2.71 x 10⁻¹⁰ M). | researchgate.net |
Validation of Analytical Methods in Biological Matrices
The development of an analytical method for quantifying this compound in biological matrices such as blood, plasma, or vitreous humor requires rigorous validation to ensure the reliability of the results. doi.orgnih.gov Validation is performed according to internationally recognized guidelines, such as those from the ICH, and establishes the method's suitability for its intended purpose. sci-hub.sesci-hub.se Key parameters assessed during validation include sensitivity, selectivity, linearity, accuracy, precision, and robustness. doi.orgnih.govsci-hub.se This process is crucial for methods used in pharmacokinetic studies, clinical monitoring, and forensic toxicology, where accurate measurement is essential for correct interpretation. doi.orgnih.gov
Sensitivity is determined by the limit of detection (LOD) and the limit of quantification (LOQ), which define the lowest concentration of the analyte that can be reliably detected and measured with acceptable accuracy and precision, respectively. For this compound and its parent compound, various methods have demonstrated high sensitivity. An LC-MS/MS method for quetiapine and its metabolites in blood and tissues established an LOQ of 10.0 ng/mL. nih.gov A GC/MS method developed for postmortem blood and vitreous humor reported an LOD of 3.0 ng/mL and an LOQ of 10.0 ng/mL for quetiapine and its metabolites. nih.govresearchgate.net
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components, such as endogenous substances, other metabolites, and co-administered drugs. sci-hub.se This is often demonstrated by analyzing blank matrix samples and showing the absence of interfering peaks at the retention time of the analyte. sci-hub.sesemanticscholar.org Stability-indicating methods further prove selectivity by separating the parent drug from all its degradation products, including this compound. semanticscholar.orgresearchgate.net
Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is typically evaluated by linear regression analysis, with the correlation coefficient (r²) being a key indicator. A validated GC/MS method showed a dynamic range of 10.0–1000.0 ng/mL with an R² ≥ 0.991. nih.govresearchgate.net An LC-MS-MS method for quetiapine in plasma was linear over a range of 1–1500 ng/mL. doi.org
Table 3: Linearity and Sensitivity of Various Analytical Methods
| Method | Matrix | Analyte(s) | Linearity Range | LOD / LOQ | Citation |
|---|---|---|---|---|---|
| GC/MS | Vitreous Humor, Blood | Quetiapine & metabolites | 10.0–1000.0 ng/mL | 3.0 ng/mL / 10.0 ng/mL | nih.govresearchgate.net |
| LC-MS/MS | Blood, Tissues | Quetiapine & metabolites | Not specified | Not specified / 10.0 ng/mL | nih.gov |
| HPLC | Plasma, Tablets | Quetiapine, N-Oxide, Lactam | 0.08–20 µg/mL | 0.03 µg/mL / Not specified | researchgate.netresearchgate.net |
| LC-MS-MS | Human Plasma | Quetiapine | 1–1500 ng/mL | Not specified / 1.0 ng/mL | doi.org |
Accuracy represents the closeness of the measured value to the true value. It is typically expressed as the percentage of recovery from a sample spiked with a known amount of the analyte. For a GC/MS method, accuracy was reported to be below 8.09% (as percent error). nih.govresearchgate.net An HPLC method for quetiapine in plasma showed average recoveries of 100.82±1.53%. researchgate.net
Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at different levels: repeatability (intra-day precision), intermediate precision (inter-day, inter-analyst), and reproducibility. An LC-MS-MS method demonstrated within- and between-run precision with RSDs below 6.1% and 7.4%, respectively. doi.org Many validated HPLC methods show intra-day and inter-day precision with an RSD of less than 2%. sci-hub.setsijournals.com
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. sci-hub.se Parameters that may be varied include the pH of the mobile phase, mobile phase composition, and flow rate. sci-hub.seakjournals.com The method is considered robust if the results (e.g., peak area, retention time) remain within acceptable limits, with low RSD values for the varied conditions. sci-hub.se
Table 4: Accuracy and Precision Data for Quetiapine Analytical Methods
| Method | Matrix | Accuracy (% Recovery or % Error) | Precision (% RSD) | Citation |
|---|---|---|---|---|
| GC/MS | Vitreous Humor, Blood | < 8.09% error | < 8.99% | nih.govresearchgate.net |
| LC-MS-MS | Human Plasma | Within 5.7% error | < 7.4% | doi.org |
| HPLC | Human Plasma | 100.82 ± 1.53% recovery | Not specified | researchgate.netresearchgate.net |
| HPLC | Tablets | 99.68% - 100.37% recovery | Intra-day: < 1.02%, Inter-day: < 1.15% | chemmethod.com |
| HPLC | Tablets | Recovery did not differ from 100% | Intra-day & Inter-day: < 2% | sci-hub.sesci-hub.se |
A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. sci-hub.sechemmethod.com The development of such methods is crucial for quetiapine, as it is susceptible to degradation, particularly through oxidation, which forms this compound. sci-hub.sesci-hub.seabechem.ir
To develop a stability-indicating method, forced degradation (stress testing) studies are conducted. sci-hub.sesci-hub.se Quetiapine is subjected to harsh conditions, including acidic and alkaline hydrolysis, oxidation, heat, and photolysis, to intentionally produce degradation products. sci-hub.sechemmethod.com An analytical method, typically HPLC, is then developed to resolve the intact drug from all the generated degradants. semanticscholar.orgresearchgate.net Several studies have successfully developed stability-indicating HPLC methods that can separate quetiapine from this compound and other related compounds like quetiapine lactam and des-ethanol quetiapine. semanticscholar.orgresearchgate.netchemmethod.com The ability of these methods to resolve all peaks demonstrates their specificity and ensures that any loss in the potency of the drug over time is accurately measured. sci-hub.sechemmethod.com
Application in Forensic Toxicology
Quetiapine is a drug frequently encountered in forensic toxicology casework, including postmortem investigations and drug-facilitated crime analysis. nih.govnih.gov The interpretation of quetiapine concentrations in postmortem samples is complex due to factors like significant postmortem redistribution. nih.govnih.gov Therefore, the quantitative analysis of its major metabolites can provide critical information for a more thorough toxicological investigation and for interpreting the parent drug's role in a death. nih.govresearchgate.net
While norquetiapine and 7-hydroxy-quetiapine are the most commonly analyzed metabolites due to their pharmacological activity, the detection of this compound is also relevant. nih.gov As a known oxidative degradation product, its presence can help differentiate between antemortem metabolism and postmortem or sample storage-related degradation. sci-hub.seabechem.ir
Forensic toxicologists often rely on alternative biological matrices when conventional samples like blood are unavailable or compromised. nih.gov Vitreous humor has been shown to be a particularly useful alternative matrix for the determination of quetiapine and its metabolites. nih.govuoa.grresearchgate.net A validated GC/MS method has been successfully applied to postmortem vitreous humor and blood samples from 16 forensic cases, demonstrating that quetiapine and its metabolites are readily distributed into this fluid. nih.govresearchgate.netuoa.gr The analysis of such alternative samples can provide crucial data for the toxicological evaluation in forensic cases. nih.govresearchgate.net
Clinical Research Implications of Quetiapine N Oxide
Contribution to Therapeutic Efficacy of Quetiapine (B1663577)
There is currently no substantive evidence to suggest that Quetiapine N-Oxide contributes significantly to the therapeutic efficacy of quetiapine. The antipsychotic and mood-stabilizing effects of quetiapine are attributed to the parent drug's antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. psychopharmacologyinstitute.com Furthermore, the antidepressant properties are largely mediated by the active metabolite, norquetiapine (B1247305), which exhibits potent inhibition of the norepinephrine (B1679862) transporter (NET) and partial agonism at the 5-HT1A receptor. nih.govnih.gov Research into the pharmacological activity of this compound is limited, and it is not recognized as a key contributor to the drug's clinical benefits. cymitquimica.com
Influence on Side Effect Profile of Quetiapine
The influence of this compound on the side effect profile of quetiapine has not been specifically established. The common adverse effects of quetiapine, such as sedation, weight gain, and orthostatic hypotension, are linked to the parent molecule's and norquetiapine's antagonist activity at histamine (B1213489) H1, muscarinic M1, and adrenergic α1 receptors, respectively. psychopharmacologyinstitute.comnih.gov While this compound is available as a reference standard for use in toxicology studies to assess the safety of quetiapine therapy, there is a lack of clinical data detailing its specific contribution to the adverse effect profile. myskinrecipes.com
Biomarker Potential for Drug Response or Toxicity
This compound has not been validated as a clinical biomarker for predicting therapeutic response or toxicity to quetiapine treatment. The focus of therapeutic drug monitoring and pharmacokinetic studies has been on the plasma concentrations of quetiapine and its active metabolite, norquetiapine. Although this compound is identified as a metabolite and an impurity, its correlation with clinical outcomes has not been established. researchgate.netncats.io Therefore, its utility as a prognostic or diagnostic biomarker in a clinical setting remains unknown.
Considerations in Polypharmacy and Drug-Drug Interactions
Discussions of drug-drug interactions involving quetiapine focus almost exclusively on the metabolic pathways of the parent drug, primarily its metabolism by the cytochrome P450 enzyme CYP3A4. drugbank.com Co-administration of strong CYP3A4 inhibitors (like ketoconazole) or inducers (like carbamazepine) can significantly alter quetiapine plasma levels, necessitating dose adjustments. mdpi.com The role of this compound in these interactions is not documented. It is generally considered that the formation or clearance of this specific metabolite does not have a clinically significant impact on drug interactions compared to the primary metabolic pathways of the parent compound.
Pharmacogenomic and Personalized Medicine Perspectives
Current pharmacogenomic research related to quetiapine aims to understand how genetic variations in metabolic enzymes and drug targets influence patient response and tolerability. Studies have focused on polymorphisms in genes such as CYP3A4, CYP2D6, and various dopamine and serotonin receptors. mdpi.comnih.govdntb.gov.ua These investigations are centered on the metabolism of quetiapine to its active metabolite, norquetiapine, and the interaction of these compounds with their therapeutic targets. There is no significant body of research that explores the pharmacogenomic implications of this compound formation or its relevance to personalized medicine approaches for quetiapine therapy.
Future Directions in Quetiapine N Oxide Research
Advanced In Vitro and In Vivo Modeling
The development and application of sophisticated in vitro and in vivo models are paramount to elucidating the specific contributions of Quetiapine (B1663577) N-oxide to the therapeutic and potential adverse effects of quetiapine.
Future in vitro research should move beyond simple cell lines to more complex and physiologically relevant systems. The use of organoids, particularly liver and brain organoids, could provide a more accurate representation of human metabolism and neural circuitry. researchgate.net These models would allow for detailed investigations into the metabolic pathways that produce Quetiapine N-oxide and its subsequent effects on neuronal function. Furthermore, co-culture systems, for instance, combining hepatocytes with neurons, could model the interplay between metabolism in the liver and pharmacological action in the brain.
In vivo studies in animal models will remain essential for understanding the pharmacokinetics and pharmacodynamics of this compound in a whole-organism context. nih.gov Future research could employ genetically modified animal models to explore the specific roles of enzymes involved in the formation of this compound. nih.gov Techniques such as in vivo microdialysis could be used to measure real-time concentrations of this compound in specific brain regions, providing valuable data on its distribution and clearance. ijpsonline.com The development of nanoemulsion formulations for intranasal delivery in animal models could also offer a novel approach to bypass first-pass metabolism and directly study the effects of metabolites on the brain. ijpsonline.com
Integrated Omics Approaches for Comprehensive Understanding
To gain a holistic understanding of the biological impact of this compound, future research must integrate various "omics" technologies, including metabolomics, proteomics, and genomics.
Metabolomics studies can identify and quantify the full spectrum of metabolites, including this compound, in biological samples. nih.gov This can help to delineate the metabolic pathways affected by this compound. A blood-based lipidomics approach has already been used to identify potential biomarkers associated with treatment response to quetiapine. nih.gov Future studies could expand on this by specifically investigating how this compound influences lipid profiles and other metabolic signatures. nih.gov
Proteomics can be employed to analyze changes in protein expression in response to this compound exposure. This could reveal the molecular targets and signaling pathways modulated by the metabolite. For instance, investigating its impact on neurotransmitter receptor expression and function would be a key area of focus. pharmgkb.org
Genomics and pharmacogenomics can help identify genetic variations that influence the metabolism of quetiapine to this compound and the individual response to this metabolite. This could pave the way for personalized medicine approaches in the treatment of psychiatric disorders.
Integrating these omics datasets through systems biology and machine learning approaches can help to construct comprehensive network models of the molecular interactions underlying the effects of this compound. medrxiv.org
Translational Research from Preclinical Findings to Clinical Practice
A critical future direction is the effective translation of preclinical findings on this compound into clinically relevant knowledge. This involves bridging the gap between laboratory research and patient care.
Preclinical studies demonstrating a significant pharmacological effect of this compound should prompt the design of clinical studies to assess its contribution to the efficacy and side-effect profile of quetiapine in patients. This could involve measuring plasma and cerebrospinal fluid concentrations of this compound in patients and correlating these levels with clinical outcomes.
Understanding the pharmacological profile of metabolites like norquetiapine (B1247305), another active metabolite of quetiapine, has already provided insights into the parent drug's antidepressant effects. nih.govnih.gov A similar approach focusing on this compound could reveal its potential therapeutic contributions. This translational research is essential for optimizing treatment strategies and potentially developing new therapeutic agents. psychiatryonline.org
Development of Novel Analytical Tools
Advancements in analytical chemistry are crucial for the accurate and sensitive detection and quantification of this compound in complex biological matrices.
While several high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the determination of quetiapine and its impurities, including this compound, there is a continuous need for improvement. researchgate.netresearchgate.netsemanticscholar.orgresearchgate.net Future efforts should focus on developing methods with even lower limits of detection and quantification, which is particularly important for studies involving microdialysis or analysis of cerebrospinal fluid where concentrations may be very low.
The development of novel, cost-effective, and rapid analytical tools, such as selective membrane sensors, could also facilitate routine monitoring of this compound levels in clinical settings. abechem.ir Research has been conducted on polyvinyl chloride (PVC) matrix membrane sensors for the determination of quetiapine fumarate (B1241708) in the presence of this compound. abechem.ir Further refinement of such technologies could provide valuable point-of-care diagnostic tools.
Exploration of Unique Pharmacological Properties
A key area for future research is the detailed investigation of the unique pharmacological properties of this compound, independent of its role as a metabolite of quetiapine.
While quetiapine itself has a broad receptor binding profile, acting on serotonin (B10506), dopamine (B1211576), histamine (B1213489), and adrenergic receptors, the specific receptor affinities and functional activities of this compound are not as well characterized. pharmgkb.orgnih.govncats.io Future studies should systematically screen this compound against a wide range of receptors, ion channels, and enzymes to identify any unique pharmacological targets.
It is known that the N-oxide functional group can influence a compound's pharmacological properties. cymitquimica.com Therefore, it is plausible that this compound may exhibit a distinct pharmacological profile compared to its parent compound. For example, the active metabolite norquetiapine has a different affinity for various receptors compared to quetiapine, which contributes to its antidepressant effects. nih.govmedicines.org.uk Similarly, this compound might possess unforeseen therapeutic activities or contribute to specific side effects. Investigating its potential neuroprotective or antioxidant effects, for instance, could open up new avenues for research. mdpi.com
Q & A
Q. What are the primary synthetic routes for Quetiapine N-Oxide, and how are impurities minimized during synthesis?
this compound is synthesized via oxidation of quetiapine, often using peroxides or metal catalysts. Key steps include controlling reaction stoichiometry and purification via preparative HPLC or recrystallization to minimize impurities like quetiapine dimer or hydroxy derivatives. Structural validation requires NMR (e.g., H, C) and high-resolution mass spectrometry (HRMS) to confirm the N-oxide moiety at position 11 of the dibenzothiazepine ring . Impurity profiling should follow ICH guidelines, with thresholds set at ≤0.1% for unidentified impurities in pharmaceutical-grade batches .
Q. Which analytical techniques are validated for quantifying this compound in biological matrices?
Reverse-phase HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantification in plasma or serum. A validated method includes:
- Sample preparation : Protein precipitation with acetonitrile or solid-phase extraction.
- Chromatography : C18 column (e.g., 150 × 2.1 mm, 3.5 µm), gradient elution with 0.1% formic acid in water/acetonitrile.
- Detection : Multiple reaction monitoring (MRM) transitions (e.g., m/z 400.1 → 253.1 for this compound). Method validation requires specificity, linearity (1–100 ng/mL), precision (CV <15%), and recovery (>85%) per FDA guidelines .
Q. How does this compound differ structurally from its parent compound, and what are the implications for receptor binding?
The N-oxide group at the piperazinyl nitrogen introduces polarity, reducing lipophilicity (logP decreases by ~0.8) compared to quetiapine. This alters pharmacokinetics (e.g., lower blood-brain barrier penetration) and weakens dopamine D2 receptor affinity (Ki increases from 160 nM to >1 µM). Computational docking studies suggest steric hindrance from the N-oxide disrupts interactions with transmembrane helices 3 and 5 of D2 receptors .
Advanced Research Questions
Q. What experimental designs are optimal for studying the neuropharmacological effects of this compound in vivo?
A translational approach combines:
- Behavioral assays : Forced swim test (FST) in rodents to assess antidepressant-like effects, paired with microdialysis to measure prefrontal dopamine levels.
- Molecular profiling : Post-mortem brain tissue analysis via qPCR for BDNF, TNF-α, and IL-6 to evaluate anti-inflammatory activity .
- Dosing strategy : Subchronic administration (7–14 days) at 10–30 mg/kg (oral) to mimic steady-state plasma concentrations (15–25 ng/mL) observed in humans . Include control groups for quetiapine and vehicle to isolate N-oxide-specific effects.
Q. How can contradictions in metabolic stability data for this compound be resolved?
Discrepancies in hepatic microsome half-life (e.g., 12 vs. 28 minutes in rat models) often arise from assay conditions. Standardize protocols by:
- Cofactor optimization : NADPH concentration (1 mM) and pre-incubation time (5 minutes).
- Enzyme inhibition : Use 1-aminobenzotriazole to confirm cytochrome P450 (CYP3A4/2D6) involvement.
- Cross-species validation : Compare human, rat, and mouse microsomes to identify species-specific degradation pathways .
Q. What mechanisms underlie the antigenotoxic potential of this compound, and how can this be leveraged in drug development?
In vitro studies using the Ames test (TA98 strain) show a 40–60% reduction in 2-aminoanthracene-induced mutagenicity at 50 µM. Proposed mechanisms include:
- ROS scavenging : The N-oxide moiety neutralizes hydroxyl radicals (EC50 = 12 µM in DPPH assay).
- DNA adduct inhibition : Competitive binding to CYP450 isoforms, preventing metabolic activation of pro-mutagens. Further research should prioritize structure-activity relationship (SAR) studies to enhance potency while maintaining low cytotoxicity (IC50 > 100 µM in HEK293 cells) .
Q. How should researchers address batch-to-batch variability in this compound for preclinical studies?
Implement quality-by-design (QbD) principles:
- Critical material attributes (CMAs) : Purity (>98%), residual solvents (<500 ppm), and particle size distribution (D90 < 50 µm).
- Process controls : Monitor oxidation reaction temperature (±2°C) and pH (6.5–7.5).
- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) to establish shelf-life .
Methodological Guidelines
- Crystallographic analysis : For structural elucidation, use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) and refine with SHELXL-97. Report torsion angles (e.g., C8–C13–N1 = 124.2°) and hydrogen-bonding networks .
- Data reporting : Adhere to SRQR (Standards for Reporting Qualitative Research) for in vivo studies, including sample size justification, attrition rates, and statistical power analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
